molecular formula C9H5Cl2NO B1302681 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile CAS No. 69316-09-2

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B1302681
CAS No.: 69316-09-2
M. Wt: 214.04 g/mol
InChI Key: HRKMSEMFAARJCZ-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Analytical Detection

  • Environmental Contamination and Toxicity

    Studies have evaluated the consequences of contamination by chlorophenols, which are chemically related to the compound . These compounds exhibit moderate to significant toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation depending on environmental conditions. The strong organoleptic effects of chlorophenols highlight the need for careful management of such chemicals in the environment (K. Krijgsheld & A. D. Gen, 1986).

  • Analytical Approaches for Detection

    The development of analytical methods for detecting and quantifying chemical toxicants, including MCPD esters and glycidyl esters in food and biological samples, is crucial for food safety and environmental monitoring. These methods, which include both direct and indirect approaches, are vital for understanding the distribution and impact of chemical compounds in various matrices (C. Crews et al., 2013).

Chemical Synthesis and Applications

  • Oxyfunctionalization of Activated CH2 Groups

    The synthesis and functionalization of compounds, particularly those involving cyclopropane rings or related structures, have significant implications in drug development and organic synthesis. Techniques for the efficient transformation of such compounds, including oxidation methods, are important for creating functionalized molecules that can serve as intermediates in the synthesis of more complex chemical entities (K. N. Sedenkova et al., 2018).

  • Environmental Remediation

    The role of enzymes and redox mediators in the degradation of organic pollutants presents a promising approach to environmental remediation. These systems can significantly enhance the efficiency of degrading recalcitrant compounds, offering potential strategies for cleaning industrial effluents and mitigating pollution (Maroof Husain & Q. Husain, 2007).

Mechanism of Action

Target of Action

The compound 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is structurally related to a class of insecticides known as benzoylphenylureas, such as hexaflumuron . These insecticides primarily target the synthesis of chitin, a key component of the exoskeleton of insects . By inhibiting chitin synthesis, these compounds cause the death or infertility of the target pests .

Mode of Action

For instance, hexaflumuron, a benzoylphenylurea insecticide, inhibits the germination of fungal spores and blocks the growth of the fungal mycelium . It is plausible that this compound may have a similar mode of action.

Pharmacokinetics

The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined: values were 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol .

Result of Action

The primary result of the action of this compound is the inhibition of chitin synthesis in insects. This leads to their death or infertility . The compound may also have fungicidal properties, as suggested by its potential mode of action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment. It is also worth noting that some pesticides can metabolize to 3,5-dichloroaniline (3,5-DCA), and the Environmental Protection Agency (EPA) requires the estimation of cumulative risk from consumption of food and water containing 3,5-DCA derived from certain pesticides .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKMSEMFAARJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374150
Record name 3-(3,5-dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69316-09-2
Record name 3-(3,5-dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dichlorophenyl)-3-oxopropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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